Pochoxime A
CAS No.:
Cat. No.: VC1947658
Molecular Formula: C24H29ClN2O6
Molecular Weight: 476.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29ClN2O6 |
|---|---|
| Molecular Weight | 476.9 g/mol |
| IUPAC Name | (6E,10E,12E)-15-chloro-16,18-dihydroxy-12-(2-oxo-2-piperidin-1-ylethoxy)imino-3-oxabicyclo[12.4.0]octadeca-1(14),6,10,15,17-pentaen-2-one |
| Standard InChI | InChI=1S/C24H29ClN2O6/c25-23-18-14-17(26-33-16-21(30)27-11-7-5-8-12-27)10-6-3-1-2-4-9-13-32-24(31)22(18)19(28)15-20(23)29/h2,4,6,10,15,28-29H,1,3,5,7-9,11-14,16H2/b4-2+,10-6+,26-17- |
| Standard InChI Key | XNRNAVTUUGISQH-VCKBHWIVSA-N |
| Isomeric SMILES | C1CCN(CC1)C(=O)CO/N=C/2\CC3=C(C(=CC(=C3Cl)O)O)C(=O)OCC/C=C/CC\C=C2 |
| Canonical SMILES | C1CCN(CC1)C(=O)CON=C2CC3=C(C(=CC(=C3Cl)O)O)C(=O)OCCC=CCCC=C2 |
Introduction
Chemical Structure and Properties
Pochoxime A (CID 24898672) is a macrocyclic compound derived from the radicicol pharmacophore with the molecular formula C24H29ClN2O6 and a molecular weight of 476.9 g/mol . The structure features a 14-membered macrocyclic lactone with a distinctive chlorinated resorcinol moiety and an oxime group that significantly enhances its biological activity compared to related compounds.
Physical and Chemical Properties
The key physical and chemical properties of Pochoxime A are summarized in Table 1:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C24H29ClN2O6 | |
| Molecular Weight | 476.9 g/mol | |
| XLogP3-AA | 4.9 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 476.1714143 Da |
Pochoxime A contains a chlorine atom at position 13, two hydroxyl groups at positions 14 and 16, and a distinctive oxime functionality with a piperidinyl amide substituent . The compound exhibits an (E) configuration at the oxime double bond, which has been demonstrated to be critical for its biological activity .
Structural Identifiers
Several identifiers and nomenclature systems have been assigned to Pochoxime A:
-
IUPAC Name: (6E,10E,12E)-15-chloro-16,18-dihydroxy-12-(2-oxo-2-piperidin-1-ylethoxy)imino-3-oxabicyclo[12.4.0]octadeca-1(14),6,10,15,17-pentaen-2-one
Development and Synthesis
Origin and Development
Pochoxime A belongs to the pochoxime family of compounds that are derived from the naturally occurring resorcylic acid lactones, particularly radicicol . The development of pochoximes represented a significant advancement in HSP90 inhibition, addressing the limitations of radicicol, particularly its metabolic instability in vivo.
The conversion of the ketone functionality in radicicol and pochonins to an oxime with a piperidine amide substituent yielded pochoximes A-C, which demonstrated markedly improved potency and in vivo stability . This structural modification transformed a promising but clinically limited natural product into a therapeutically viable HSP90 inhibitor.
Synthetic Approaches
Mechanism of Action
HSP90 Inhibition
Pochoxime A functions as a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone essential for the folding, stability, and function of numerous client proteins involved in cellular signaling, proliferation, and survival . By binding to the N-terminal ATP-binding domain of HSP90, Pochoxime A prevents the ATP-dependent chaperone cycle, leading to the degradation of client proteins through the ubiquitin-proteasome pathway.
Binding Mode
Cocrystallization of Pochoxime A with the N-terminal domain of human HSP90α (PDB ID: 3inw) revealed a binding mode distinct from that of radicicol . The crystal structure, resolved at 1.95 Å, demonstrated that Pochoxime A induces a significant rearrangement in the "ATP-lid" region of HSP90, with the peptide segment from Ile104 through Ala124 assuming a contiguous α-helix .
This conformational change creates a large lipophilic pocket at the interface of the side chains of Met98, Leu103, Phe138, and Trp162, with the piperidine moiety of Pochoxime A positioned between the aryl moiety of Trp162 and the side chains of Met98 . This rearrangement provides a structural basis for the enhanced affinity of pochoximes compared to radicicol and pochonins.
Structure-Activity Relationship
The oxime configuration of Pochoxime A is critical for its activity, with the (E) isomer demonstrating 60-100 fold greater potency than the (Z) isomer . This difference is attributable to the optimal positioning of the piperidine amide substituent within the lipophilic pocket created by the ATP-lid rearrangement.
Biological Activity
In Vitro Potency
Pochoxime A demonstrates exceptional potency against HSP90, ranking among the most potent inhibitors reported to date . The compound induces client protein degradation in SKBR3 cell lines at low nanomolar concentrations, reflecting its high affinity for the ATP-binding domain of HSP90.
Cell-Based Efficacy
Structural Optimization and Derivatives
Key Structural Features for Activity
Extensive structure-activity relationship studies have identified several critical structural features of Pochoxime A that contribute to its exceptional potency:
-
The (E) configuration of the oxime is essential for optimal activity
-
The piperidine amide substituent on the oxime enhances binding through interactions with the lipophilic pocket
-
Modifications of either phenol group on the resorcinol moiety are detrimental to activity
-
The presence of a chlorine at position 13 has a subtle but beneficial impact on activity
Second-Generation Derivatives
Building on the Pochoxime A scaffold, second-generation derivatives have been developed with further improvements in potency and physicochemical properties :
-
Introduction of a hydroxyl group at carbon 6 improved potency and provided a handle for conjugation
-
Stereochemical optimization at the allylic hydroxyl position resulted in a 10-fold difference in activity between diastereoisomers
-
The unnatural epimer of closely related pochonin derivatives converted to pochoximes demonstrated superior HSP90 binding compared to the natural configuration
Comparative Analysis
Advantages Over Other HSP90 Inhibitors
Pochoxime A offers several advantages over other HSP90 inhibitors:
-
Superior potency compared to first-generation natural product inhibitors like geldanamycin and radicicol
-
Improved metabolic stability relative to radicicol, enabling in vivo efficacy
-
A unique binding mode that induces a distinct conformational change in HSP90, potentially offering different biological effects compared to other inhibitor classes
Comparison with Related Compounds
Table 2 compares Pochoxime A with related compounds:
| Compound | Class | Relative Potency | In Vivo Activity | Key Distinctions |
|---|---|---|---|---|
| Pochoxime A | Macrocyclic oxime | High | Yes | Induces HSP90 conformational change; piperidine amide enhances binding |
| Radicicol | Macrocyclic ketone | Moderate | Limited | Natural product; metabolically unstable |
| Pochonin D | Macrocyclic ketone | Moderate | Limited | Simplified radicicol analog; serves as precursor to pochoximes |
| Geldanamycin | Benzoquinone ansamycin | Moderate | Yes | Different binding mode; hepatotoxicity concerns |
| 17-AAG | Geldanamycin derivative | Moderate | Yes | Improved properties over geldanamycin; requires metabolic activation |
Current Research Status and Future Directions
Recent Developments
Recent research has focused on expanding the structure-activity relationships of pochoximes through the development of extended libraries with diverse modifications . These efforts have identified several promising derivatives with enhanced potency, improved physicochemical properties, and new opportunities for conjugation.
The clarification of the correct stereochemistry of related natural products pochonin E and F, and their conversion to potent HSP90 inhibitors, has further expanded the pochoxime family .
Future Research Directions
Several promising research directions for Pochoxime A include:
-
Exploration of paralog selectivity among HSP90 isoforms through exploitation of differences in the ATP-lid flexibility
-
Development of targeted delivery strategies to enhance tumor accumulation
-
Combination approaches with other anticancer agents to overcome resistance mechanisms
-
Further optimization of pharmacokinetic properties through prodrug approaches
-
Investigation of activity in non-oncological indications where HSP90 plays a role
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume